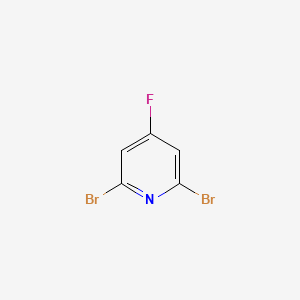

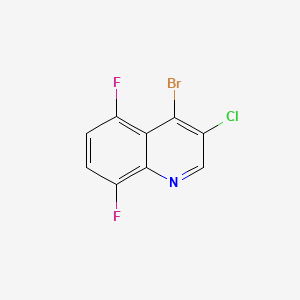

2,6-Dibromo-4-fluoropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Pyridines

2,6-Dibromo-4-fluoropyridine serves as a versatile intermediate in the synthesis of various fluorinated pyridine derivatives. For instance, the fluorodediazoniation of aminopyridines in anhydrous hydrogen fluoride has been shown to yield high yields of corresponding 2,6-difluoropyridines, demonstrating the utility of halogenated pyridines in synthesizing lower fluorinated pyridines (Boudakian, 1981).

Advancements in Metallation Techniques

The compound also plays a role in the metallation of pyridines, where its structural analogs are used to explore new methods of deprotonation and subsequent reaction with electrophiles. Such studies are crucial for the development of new synthetic routes in organic chemistry (Awad et al., 2004).

Chemosensor Development

Research into the synthesis of complex molecules for applications such as chemosensors has also benefited from derivatives of 2,6-Dibromo-4-fluoropyridine. These studies involve the creation of molecules that can bind selectively to metal ions, with potential applications in environmental monitoring and biochemistry (Luo et al., 2007).

Photolysis and Spin States

Furthermore, the photolysis of halogenated pyridines, closely related to 2,6-Dibromo-4-fluoropyridine, has been studied to understand the formation of high-spin intermediates, which are of interest in the field of photochemistry and materials science (Chapyshev et al., 2013).

Mecanismo De Acción

Target of Action

It’s known that fluoropyridines, in general, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Mode of Action

Fluoropyridines are usually less reactive than their chlorinated and brominated analogues . The presence of fluorine atoms in the compound can lead to unique interactions with its targets, potentially altering their function or activity .

Biochemical Pathways

Fluoropyridines are known to have a significant impact on various biological applications .

Action Environment

This will help in exploring its potential applications in various fields such as medicine, agriculture, and more .

Propiedades

IUPAC Name |

2,6-dibromo-4-fluoropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FN/c6-4-1-3(8)2-5(7)9-4/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKXRAUUPMNAOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-4-fluoropyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole](/img/structure/B571982.png)

![2-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B571985.png)

![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B571992.png)

![(3R)-4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B571993.png)